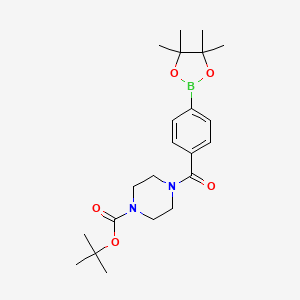

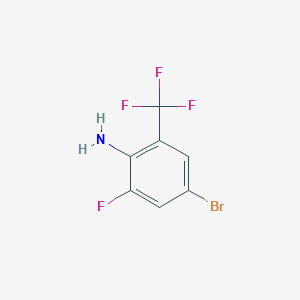

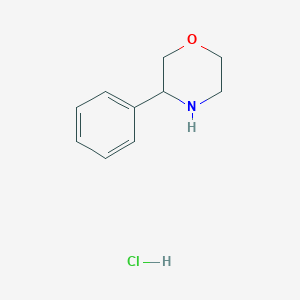

![molecular formula C8H7BrN2O B1287114 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 352434-16-3](/img/structure/B1287114.png)

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, commonly referred to as 3-BMP, is a heterocyclic compound that has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. It is a highly reactive molecule and has been used in a variety of reactions, including the synthesis of other heterocyclic compounds. In addition, 3-BMP has been found to have potential applications in the field of drug discovery and development, as it has been shown to possess a range of biochemical and physiological effects.

Scientific Research Applications

Cancer Therapy

The compound can be used in the development of cancer therapeutics. It has been found to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors . Abnormal activation of this pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Inhibition of Cell Proliferation

The compound has shown potent activities against FGFR1, 2, and 3 . It has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

3. Inhibition of Cell Migration and Invasion In addition to inhibiting cell proliferation, the compound also significantly inhibited the migration and invasion of 4T1 cells .

Development of FGFR Inhibitors

The compound can be used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors . These inhibitors are currently under clinical investigation for the treatment of various cancers .

5. Treatment of Hyperglycemia and Related Disorders The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Drug Optimization

The compound, with its low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization of drugs .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent FGFR inhibitory activity .

Biochemical Pathways

The affected pathway is the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of this pathway, thereby affecting these biological processes .

Result of Action

The molecular and cellular effects of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells .

properties

IUPAC Name |

3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERQDIKIONKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593006 |

Source

|

| Record name | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

352434-16-3 |

Source

|

| Record name | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

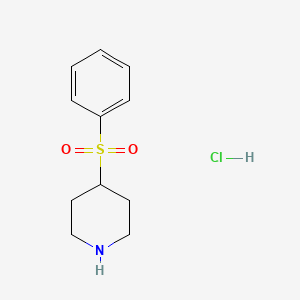

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)

![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)